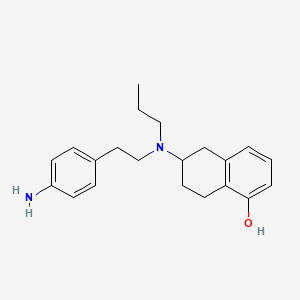

4-Amino-PPHT

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H28N2O |

|---|---|

Molekulargewicht |

324.5 g/mol |

IUPAC-Name |

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C21H28N2O/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24/h3-9,19,24H,2,10-15,22H2,1H3 |

InChI-Schlüssel |

SPMVURQMVHUPOT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 4-Amino-PPHT

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the selective dopamine D2 receptor agonist, PPHT. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with dopamine receptors and the subsequent intracellular signaling cascades. This document includes a summary of available quantitative data, detailed experimental protocols for its pharmacological characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor control, motivation, and cognition. These receptors are the primary targets for a wide range of therapeutics, particularly those used in the management of neuropsychiatric disorders. The dopamine D2 receptor, specifically, is a key target for both antipsychotic and anti-Parkinsonian drugs. This compound has been identified as a selective ligand for the dopamine D2 receptor, making it a valuable tool for neuroscience research and a potential lead compound in drug discovery. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel D2 receptor-targeted therapies.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the dopamine D2 receptor. It is a derivative of the well-characterized D2 agonist, (S)-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin ((S)-PPHT).

Quantitative Data: Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| This compound | Dopamine D2 | 6.8 | [1] |

| (S)-PPHT | Dopamine D2 | 2.1 | [2] |

Mechanism of Action: Signaling Pathways

As an agonist of the dopamine D2 receptor, this compound is expected to modulate intracellular signaling pathways characteristic of this Gi/o-coupled receptor.

Gαi/o-Mediated Signaling Cascade

Upon binding of this compound to the D2 receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.

β-Arrestin Pathway and Functional Selectivity

In addition to G protein-mediated signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The propensity of a ligand to activate one pathway over the other is known as functional selectivity or biased agonism. The functional selectivity profile of this compound has not been extensively characterized. Future studies are warranted to investigate its potential bias towards either G protein or β-arrestin signaling, as this could have significant implications for its therapeutic effects.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the pharmacological profile of D2 receptor agonists like this compound.

Radioligand Binding Assay (for determining Kᵢ)

This assay measures the affinity of a test compound for the D2 receptor by quantifying its ability to displace a specific radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Test compound: this compound at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for determining EC₅₀)

This assay measures the functional potency of an agonist by quantifying its ability to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

-

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at a range of concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

Cell culture medium and appropriate buffers.

-

384-well microplates.

-

-

Procedure:

-

Plate the cells in a 384-well plate and allow them to adhere overnight.

-

The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically the EC₈₀ for cAMP production) to induce cAMP synthesis.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

β-Arrestin Recruitment Assay

This assay determines the ability of an agonist to promote the interaction between the activated D2 receptor and β-arrestin.

-

Materials:

-

A cell line engineered to express the D2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment. Several commercial platforms are available (e.g., PathHunter by DiscoveRx, Tango by Thermo Fisher Scientific).

-

Test compound: this compound at a range of concentrations.

-

Substrate for the reconstituted enzyme.

-

A microplate reader capable of detecting the signal (e.g., luminescence or fluorescence).

-

384-well microplates.

-

-

Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a period specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Incubate for a further period to allow for signal development.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a D2 receptor agonist like this compound.

Conclusion

This compound is a selective dopamine D2 receptor ligand with a high binding affinity. Its mechanism of action is presumed to be that of a typical D2 receptor agonist, involving the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP levels through the Gαi/o signaling pathway. While its affinity for the D2 receptor is established, a more comprehensive pharmacological profile, including its selectivity across other dopamine receptor subtypes and its functional potency and potential for biased agonism, requires further investigation. The experimental protocols detailed in this guide provide a framework for the thorough characterization of this compound and other novel D2 receptor modulators, which is essential for advancing our understanding of dopamine signaling and for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amino-PPHT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 4-Amino-PPHT, a derivative of the potent D2 dopamine receptor agonist PPHT. This compound serves as a crucial intermediate for the development of fluorescent probes for dopamine receptors, enabling advanced research in neuropharmacology and molecular imaging. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol adapted from the primary literature, and methods for its characterization.

Introduction

This compound, scientifically known as (±)-2-[N-(4-aminophenyl)ethyl-N-propyl]amino-5-hydroxytetralin, is a significant compound in the study of the dopaminergic system. It is a derivative of PPHT, a well-established D2 dopamine receptor agonist. The introduction of an amino group on the phenylethyl moiety provides a versatile chemical handle for the conjugation of fluorophores and other reporter molecules. This functionalization allows for the creation of high-affinity fluorescent probes, which are instrumental in visualizing and quantifying dopamine D2 receptors in various biological systems. Such tools are invaluable for investigating receptor distribution, trafficking, and pharmacology at the cellular and subcellular levels. This guide aims to provide the necessary information for the successful synthesis and characterization of this important research compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (±)-2-[N-(4-aminophenyl)ethyl-N-propyl]amino-5-hydroxytetralin | |

| Molecular Formula | C₂₁H₂₈N₂O | [1] |

| Molecular Weight | 324.46 g/mol | [1] |

| Biological Target | Dopamine D2 Receptor | [1] |

| Binding Affinity (Ki) | 6.8 nM | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the precursor PPHT. The following protocol is based on the methodology described by Bakthavachalam V, et al. in the Journal of Medicinal Chemistry.

Materials and Reagents

-

(±)-PPHT hydrochloride

-

4-Nitrophenylethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Protocol

Step 1: Synthesis of the Nitro-Intermediate

-

To a solution of (±)-PPHT hydrochloride in DMF, add an excess of potassium carbonate to neutralize the hydrochloride and create a basic environment.

-

Add 4-nitrophenylethyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude nitro-intermediate.

-

Purify the crude product by silica gel column chromatography to yield the pure nitro-intermediate.

Step 2: Reduction to this compound

-

Suspend the purified nitro-intermediate in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reduction of the nitro group to an amino group by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by silica gel column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of this compound. The expected proton and carbon signals should be consistent with the proposed structure.

Table 2: Predicted ¹H NMR and ¹³C NMR Data

| Technique | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | Aromatic protons (multiple signals), aliphatic protons of the tetralin and ethyl-propyl chains (multiple signals), amino and hydroxyl protons (broad singlets). |

| ¹³C NMR | Aromatic carbons (multiple signals), aliphatic carbons of the tetralin and ethyl-propyl chains (multiple signals). |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Expected Value |

| HRMS (ESI+) | [M+H]⁺ calculated for C₂₁H₂₉N₂O⁺: 325.2274, found: [Expected experimental value] |

High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be conducted to assess the purity of the final product. A suitable method would involve a C18 reverse-phase column with a gradient elution system of water and acetonitrile containing a small amount of trifluoroacetic acid.

Dopamine D2 Receptor Binding and Signaling

The biological activity of this compound is characterized by its high affinity for the dopamine D2 receptor. This interaction can be further investigated through various in vitro assays.

Radioligand Binding Assay

Competitive binding assays using a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and membranes from cells expressing the D2 receptor can be used to determine the binding affinity (Ki) of this compound.

Functional Assays

Functional assays, such as measuring the inhibition of adenylyl cyclase activity or monitoring G-protein activation, can be employed to characterize the agonistic properties of this compound at the D2 receptor.

Signaling Pathway Diagram

References

4-Amino-PPHT: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT). This compound is a derivative of the potent D2 dopamine receptor agonist PPHT, distinguished by the addition of an amino group on the phenyl ring of the phenethyl substituent. This modification was instrumental in the development of fluorescent probes for the dopamine D2 receptor. This document details the available physicochemical data, the synthetic route to its precursor, the experimental protocol for determining its receptor binding affinity, and its interaction with the dopamine D2 receptor signaling pathway.

Chemical Properties and Structure

This compound is a crucial molecule for the study of dopamine receptors, serving as a direct precursor to fluorescently labeled ligands. While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 324.46 g/mol | --INVALID-LINK-- |

| CAS Number | 129298-03-9 | --INVALID-LINK-- |

| Binding Affinity (Ki) | 6.8 nM (for Dopamine D2 Receptor) | --INVALID-LINK-- |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| pKa | Not Reported | N/A |

Chemical Structure

The chemical structure of this compound is depicted below. It features a 5-hydroxytetralin core, characteristic of many dopaminergic ligands. The secondary amine is substituted with a propyl group and a 4-aminophenethyl group.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound were first described by Bakthavachalam and colleagues in 1991. The following protocols are based on their seminal work and established methodologies in the field.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its nitro precursor, 4-Nitro-PPHT.

2.1.1. Synthesis of 4-Nitro-PPHT (Precursor)

A detailed, step-by-step experimental protocol for the synthesis of 4-Nitro-PPHT is not explicitly provided in the available literature. However, it is synthesized by the N-alkylation of 2-(N-propyl)amino-5-hydroxytetralin with 1-(2-bromoethyl)-4-nitrobenzene.

2.1.2. Reduction of 4-Nitro-PPHT to this compound

The conversion of the nitro group to the primary amine is a standard chemical transformation. A general procedure for the reduction of an aromatic nitro compound to an aniline derivative using a reducing agent like tin(II) chloride or catalytic hydrogenation is typically employed.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound from its precursors.

Dopamine D2 Receptor Binding Assay

The binding affinity of this compound for the dopamine D2 receptor is determined using a competitive radioligand binding assay. This method measures the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor.[1][2][3]

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing dopamine D2 receptors (e.g., from rat striatum or transfected cell lines like CHO or HEK293 cells).[3]

-

Radioligand: [³H]Spiperone, a high-affinity D2 receptor antagonist.[1]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM (+)-butaclamol or haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.3 nM), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, [³H]Spiperone, and membrane suspension.

-

Competitive Binding: Serial dilutions of this compound, [³H]Spiperone, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Dopamine D2 Receptor Binding Assay

Caption: Experimental workflow for determining the Ki of this compound.

Biological Activity and Signaling Pathway

This compound is a potent and selective ligand for the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. Both of these components can then modulate the activity of downstream effector proteins.

The primary signaling cascade initiated by D2 receptor activation is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, and its inhibition alters the phosphorylation state and activity of various proteins involved in neurotransmission and gene expression.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion

This compound is a valuable chemical tool for the investigation of the dopamine D2 receptor. Its synthesis provides a key intermediate for the development of fluorescent probes, enabling advanced studies of receptor localization and dynamics. The well-established protocols for its characterization, particularly its high affinity for the D2 receptor, underscore its utility in neuropharmacological research. Further elucidation of its detailed physicochemical properties would be beneficial for its broader application in various experimental settings. This guide provides a foundational resource for researchers and professionals working in the field of dopamine receptor pharmacology and drug development.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of 4-Amino-PPHT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the potent D2-like dopamine receptor agonist PPHT. Understanding its in vitro binding characteristics is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, including quantitative binding data, detailed experimental protocols, and an exploration of its functional activity and associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized at the dopamine D2 receptor. The following table summarizes the available quantitative data.

| Receptor | Ligand | Ki (nM) | Test System | Reference |

| Dopamine D2 | This compound | 6.8 | Not specified in abstract | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

A detailed experimental protocol for determining the binding affinity of this compound is crucial for the replication and validation of research findings. The following is a generalized radioligand binding assay protocol, with specific details for this compound to be further elucidated from the primary literature.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is based on standard methodologies for determining the binding affinity of a test compound at the dopamine D2 receptor.

1. Materials:

-

Test Compound: this compound

-

Radioligand: [3H]Spiperone (a commonly used antagonist radioligand for D2 receptors)

-

Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

2. Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Assay buffer

-

A fixed concentration of [3H]Spiperone (typically at or below its Kd value).

-

A range of concentrations of the test compound, this compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity and Signaling Pathways

This compound has been identified as a potent agonist at both dopamine D1 and D2 receptors[2].

Dopamine D2 Receptor Signaling Pathway

As an agonist at the D2 receptor, this compound is expected to initiate downstream signaling cascades typically associated with the activation of this Gi/o-coupled receptor. The binding of an agonist like this compound to the D2 receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

The primary downstream effects of D2 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).

-

Activation of MAPK/ERK Pathway: D2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.

The following diagram illustrates the canonical signaling pathway for the dopamine D2 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Conclusion

This compound is a potent agonist at dopamine D2 receptors with a high binding affinity in the nanomolar range. Its activity at other dopamine and serotonin receptor subtypes requires further investigation to fully delineate its selectivity profile. The provided experimental protocol for radioligand binding assays offers a framework for such investigations. As a D2 receptor agonist, this compound is predicted to modulate cellular function through the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Further functional assays are warranted to explore the full spectrum of its intracellular signaling effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound.

References

Pharmacological Profile of 4-Amino-PPHT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the aminotetralin class of compounds, which are known for their interactions with dopamine receptors. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound. The primary focus of this document is to present its receptor binding affinity, and where available, its functional activity. Methodologies for key experimental procedures are detailed to facilitate further research and evaluation of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The aminotetralin chemical scaffold has been a fertile ground for the development of ligands targeting dopamine receptors, leading to the discovery of numerous agonists and antagonists with varying selectivity profiles. This compound emerges from this lineage as a molecule of interest for its potential interactions with the dopaminergic system. Understanding the detailed pharmacological profile of this compound is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications. This guide synthesizes the known information regarding its receptor binding and functional characteristics, providing a structured framework for its scientific evaluation.

Receptor Binding Profile

The primary pharmacological characteristic of this compound identified to date is its selective binding to the dopamine D2 receptor.

Dopamine Receptor Subtypes

Quantitative analysis of the binding affinity of this compound has been reported for the dopamine D2 receptor.

Table 1: Binding Affinity of this compound at the Dopamine D2 Receptor

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D₂ | [³H]Spiperone | Not Specified | 6.8 | [1] |

Data on the binding affinity of this compound for other dopamine receptor subtypes (D₁, D₃, D₄, D₅) are not currently available in the public domain.

Other G-Protein Coupled Receptors (GPCRs)

Comprehensive screening of this compound against a broader panel of GPCRs, including serotonin, adrenergic, and muscarinic receptors, is necessary to establish a complete selectivity profile. At present, there is no publicly available data on the binding affinity of this compound for these other receptor families.

Functional Activity

The functional consequence of this compound binding to the dopamine D2 receptor, such as its potential agonist, antagonist, or inverse agonist activity, remains to be fully characterized. Functional assays are essential to determine the efficacy and potency of this compound.

Currently, there is no publicly available data on the functional activity of this compound, including EC₅₀, IC₅₀, or intrinsic activity values from assays such as cAMP modulation or GTPγS binding.

In Vivo Pharmacology

To understand the physiological and potential behavioral effects of this compound, in vivo studies are required. Such studies could involve techniques like microdialysis to measure neurotransmitter levels in specific brain regions or behavioral paradigms to assess its impact on motor function, cognition, and other centrally-mediated processes.

No in vivo pharmacological data for this compound is currently available in the public domain.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays that are fundamental for characterizing the pharmacological profile of this compound.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Spiperone (a D₂ antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand + membranes), non-specific binding (assay buffer + radioligand + non-specific control + membranes), and competitive binding (assay buffer + radioligand + varying concentrations of this compound + membranes).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Functional cAMP Assay for Dopamine D₂ Receptors

This protocol describes a method to assess the functional activity of this compound at the D₂ receptor by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

-

Cell Line: A stable cell line expressing the human dopamine D₂ receptor and a cAMP-responsive reporter system (e.g., CHO-K1).

-

Test Compound: this compound.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Reference Agonist: A known D₂ receptor agonist (e.g., quinpirole).

-

Reference Antagonist: A known D₂ receptor antagonist (e.g., haloperidol).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

cAMP Detection Kit: e.g., HTRF®, ELISA, or other commercially available kits.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a reference agonist.

-

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ (potency) and the maximal effect (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Signaling Pathways

Dopamine receptors are G-protein coupled receptors that modulate intracellular signaling cascades. The D₂ receptor, the primary target of this compound, is typically coupled to Gαi/o proteins.

Activation of the D₂ receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and gene expression. The precise effect of this compound on this pathway is yet to be determined.

Conclusion and Future Directions

This compound is a dopamine D₂ receptor ligand with a reported Kᵢ value of 6.8 nM[1]. However, a comprehensive pharmacological profile is currently incomplete. To fully understand the potential of this compound, further research is imperative in the following areas:

-

Expanded Binding Profile: Determination of the binding affinities of this compound for all dopamine receptor subtypes (D₁, D₃, D₄, D₅) and a broad panel of other relevant GPCRs is essential to establish its selectivity.

-

Functional Characterization: In-depth functional assays are required to determine the potency (EC₅₀/IC₅₀) and intrinsic activity of this compound at the D₂ receptor and other potential targets.

-

In Vivo Evaluation: Studies in animal models are necessary to investigate the pharmacokinetic profile, central nervous system effects, and potential therapeutic efficacy of this compound.

This technical guide provides a summary of the existing knowledge on this compound and a roadmap for its future pharmacological investigation. The detailed experimental protocols and pathway diagrams are intended to facilitate these research endeavors.

References

An In-depth Technical Guide to 4-Amino-PPHT Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine (4-Amino-PPHT) derivatives, a promising class of compounds targeting dopamine receptors. This document details their synthesis, biological activity, structure-activity relationships, and the experimental protocols for their evaluation, with a focus on their potential as selective dopamine D3 receptor ligands.

Introduction

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system of vertebrates. They play a crucial role in various neurological processes, including motivation, pleasure, cognition, and motor control. The dopamine receptor family is divided into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D3 receptor, in particular, has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.

This compound derivatives have been identified as potent and selective ligands for the dopamine D3 receptor. The parent compound, this compound, demonstrates a high affinity for the D2 receptor with a Ki value of 6.8 nM.[1] By modifying the core structure of this compound, researchers have developed a series of analogs with varying affinities and selectivities for the D2 and D3 receptors, highlighting the therapeutic potential of this chemical scaffold. This guide will delve into the synthetic strategies, biological evaluation, and structure-activity relationships of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors. The core tetrahydropyridino[4,3-d]pyrimidine scaffold is generally constructed, followed by the introduction of various substituents to explore the structure-activity relationship.

General Synthetic Scheme

A representative synthetic route to 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidines involves the protection of the 2-amino group of a starting pyrimidine, followed by a series of reactions to build the fused heterocyclic system. The protecting group is then removed, and the 6-position of the tetrahydropyridine ring is functionalized.

Detailed Experimental Protocol: Synthesis of a Representative 2,4-Diamino-6-aralkyl-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine

This protocol is a representative example for the synthesis of 6-substituted 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidines.[2]

Step 1: N2-Pivaloyl Protection of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one To a solution of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in a suitable solvent, pivalic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Formation of the 4-Imidazolido Group The N2-pivaloyl protected product from Step 1 is treated with 4-chlorophenylphosphorodichloridate and 1,2,4-triazole in an appropriate solvent. The reaction is heated to facilitate the formation of the 4-imidazolido intermediate.

Step 3: Ammonolysis and Deprotection The intermediate from Step 2 is subjected to ammonolysis to replace the 4-imidazolido group with an amino group and to remove the N2-pivaloyl protecting group. This is typically achieved by treating the compound with a solution of ammonia in methanol under pressure.

Step 4: Removal of the 6-Benzyl Group Catalytic hydrogenolysis is employed to remove the 6-benzyl group, yielding the N6-unsubstituted 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine. This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 5: N6-Alkylation The N6-unsubstituted compound is then reacted with an appropriate aralkyl bromide in a solvent such as N,N-dimethylformamide (DMF) in the presence of a catalytic amount of sodium iodide to yield the final 6-aralkyl-substituted derivative. The product is purified by column chromatography.

Biological Activity and Structure-Activity Relationships

The primary biological target of this compound derivatives is the dopamine D3 receptor. The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the core scaffold.

Data Presentation: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a series of this compound derivatives for the human dopamine D1, D2, and D3 receptors. The data is compiled from a study on high-affinity and selective dopamine D3 receptor full agonists.

| Compound | R | Ki (nM) D1 | Ki (nM) D2 | Ki (nM) D3 | D2/D3 Selectivity |

| 1 | H | >10,000 | 239 ± 60 | 1.0 ± 0.04 | 239 |

| 2 | 2-F | >10,000 | 185 ± 61 | 1.1 ± 0.3 | 168 |

| 3 | 3-F | >10,000 | 137 ± 15 | 0.72 ± 0.11 | 190 |

| 4 | 4-F | >10,000 | 330 ± 50 | 1.5 ± 0.2 | 220 |

| 5 | 2-Cl | >10,000 | 250 ± 40 | 1.2 ± 0.1 | 208 |

| 6 | 3-Cl | >10,000 | 150 ± 20 | 0.8 ± 0.1 | 188 |

| 7 | 4-Cl | >10,000 | 450 ± 70 | 2.0 ± 0.3 | 225 |

| 8 | 2-OCH3 | >10,000 | 300 ± 50 | 1.8 ± 0.2 | 167 |

| 9 | 3-OCH3 | >10,000 | 200 ± 30 | 1.0 ± 0.1 | 200 |

| 10 | 4-OCH3 | >10,000 | 500 ± 80 | 2.5 ± 0.4 | 200 |

Structure-Activity Relationship (SAR) Discussion

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

-

High D3 Affinity: All the listed derivatives exhibit high affinity for the dopamine D3 receptor, with Ki values in the low nanomolar range.

-

D3 Selectivity: These compounds consistently show high selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from approximately 170- to 240-fold.

-

Negligible D1 Affinity: The affinity for the D1 receptor is very low (Ki > 10,000 nM) for all tested compounds, indicating a high degree of selectivity for the D2-like receptor family.

-

Influence of Phenyl Substitution:

-

Substitution on the phenyl ring with fluorine or chlorine atoms generally maintains or slightly improves D3 receptor affinity compared to the unsubstituted analog.

-

The position of the substituent on the phenyl ring has a modest impact on affinity and selectivity. For instance, a meta-fluorine substituent (Compound 3) results in the highest D3 affinity (Ki = 0.72 nM) within this series.

-

Methoxy substitution also leads to potent D3 ligands, with the meta-methoxy derivative (Compound 9) showing a Ki of 1.0 nM.

-

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol is a representative method for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing either human D2 or D3 receptors.

-

Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

-

Non-specific binding agent: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or butaclamol).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well microplates.

-

Filtration apparatus (e.g., cell harvester) with glass fiber filters (e.g., Whatman GF/C).

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume of 250 µL.

-

Addition of Reagents:

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 150 µL of the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding agent, 50 µL of the radioligand solution, and 150 µL of the cell membrane suspension.

-

Competition Wells: Add 50 µL of the test compound at various dilutions, 50 µL of the radioligand solution, and 150 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of the compounds (agonist, antagonist, or inverse agonist) by quantifying their effect on G-protein activation.

Materials:

-

Cell membranes from cells expressing the dopamine D3 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds at various concentrations.

-

Agonist (for antagonist testing, e.g., dopamine or quinpirole).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the D3 receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP (to a final concentration of ~10-100 µM), and the test compound (for agonist mode) or the test compound plus a fixed concentration of a known agonist (for antagonist mode).

-

Incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.

-

SPA Method: Add SPA beads to the wells and incubate to allow the beads to capture the membranes. Measure the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Agonist Mode: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50, from which the antagonist constant (Kb) can be calculated.

-

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors. Upon activation by an agonist, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Workflow for Evaluation of this compound Derivatives

The evaluation of novel this compound derivatives follows a structured workflow, from initial synthesis to detailed biological characterization.

Logical Relationship of Structure-Activity Insights

The structural modifications of the this compound core directly influence the affinity and selectivity for the dopamine D3 receptor.

Conclusion

This compound derivatives represent a versatile and potent class of dopamine D3 receptor ligands. The tetrahydropyridino[4,3-d]pyrimidine scaffold allows for systematic structural modifications, leading to compounds with high affinity and selectivity for the D3 receptor. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for the further exploration and optimization of these compounds. The promising pharmacological profile of this compound derivatives makes them valuable candidates for the development of novel therapeutics for a variety of central nervous system disorders. Further research into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to 4-Amino-PPHT: A Selective Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-PPHT, a potent and selective agonist for the dopamine D2 receptor. The document details its discovery, chemical synthesis, pharmacological properties, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for researchers interested in studying this compound and its interactions with the dopamine D2 receptor.

Introduction

This compound, also known as (±)-2-[N-(4-Aminophenethyl)-N-propyl]amino-5-hydroxytetralin, is a derivative of the well-established dopamine D2 receptor agonist PPHT. Its discovery marked a significant step in the development of selective probes for studying the structure and function of dopamine receptors. This guide serves as a technical resource, consolidating key information for researchers in pharmacology and drug development.

Discovery and History

This compound was first synthesized and characterized by Bakthavachalam and colleagues in 1991 as part of a study to develop fluorescent probes for dopamine receptors.[1][2] In this seminal paper published in the Journal of Medicinal Chemistry, this compound was reported as compound 9a and was identified as a high-affinity ligand for the dopamine D2 receptor.[1][2] The primary motivation for its synthesis was to create a functionalized analog of PPHT that could be conjugated with fluorescent molecules to visualize dopamine receptors.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 5-methoxy-2-tetralone. The general synthetic scheme for the parent compound, PPHT, provides a foundation for the synthesis of its 4-amino derivative.

A plausible synthetic route for this compound, based on the synthesis of related compounds, would involve the reductive amination of 5-methoxy-2-tetralone with n-propylamine, followed by N-alkylation with a protected 4-aminophenethyl halide and subsequent demethylation to yield the final product.

Synthesis of the Parent Compound, PPHT:

A common method for synthesizing the PPHT scaffold involves the following key steps:[3]

-

Reductive Amination: Reaction of 5-methoxy-2-tetralone with n-propylamine in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine, 2-(N-propylamino)-5-methoxytetralin.

-

N-Alkylation: The resulting secondary amine is then reacted with phenethyl bromide to yield the tertiary amine, 2-(N-phenethyl-N-propyl)amino-5-methoxytetralin.

-

Demethylation: The methoxy group is cleaved using a demethylating agent such as boron tribromide to afford the final product, PPHT.

To synthesize this compound, a similar strategy would be employed, utilizing a phenethyl bromide derivative with a protected amino group at the 4-position, which is deprotected in the final step.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine D2 receptor.

Receptor Binding Affinity

The primary pharmacological characteristic of this compound is its potent binding to the dopamine D2 receptor. The initial study reported a high affinity for this receptor subtype.

| Receptor Subtype | Ligand | Ki (nM) |

| Dopamine D2 | This compound | 6.8 |

Table 1: Receptor Binding Affinity of this compound.

Mechanism of Action and Signaling Pathways

As an agonist of the dopamine D2 receptor, this compound mimics the action of the endogenous neurotransmitter dopamine at this specific receptor subtype. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-Spiperone.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).

-

Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [3H]-Spiperone + assay buffer.

-

Non-specific Binding: Receptor membranes + [3H]-Spiperone + non-specific binding control (e.g., Haloperidol).

-

Competitive Binding: Receptor membranes + [3H]-Spiperone + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol measures the functional consequence of D2 receptor activation by this compound, which is the inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

Cell Culture Medium and reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Cell Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the continued presence of this compound for another 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement assay following the kit protocol. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Conclusion

This compound remains a valuable research tool for the study of the dopamine D2 receptor. Its well-defined pharmacology as a selective agonist, coupled with its potential for chemical modification, makes it a cornerstone compound in the field of dopamine receptor research. This technical guide provides the essential information and methodologies for its synthesis, characterization, and use in investigating the intricacies of D2 receptor signaling.

References

4-Amino-PPHT: A Fluorescent Probe for Dopamine D2 Receptor Interrogation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-PPHT, a fluorescent probe with selective affinity for the dopamine D2 receptor. The document details its binding characteristics, proposed synthesis, and methodologies for its application in receptor binding assays and fluorescence microscopy. Furthermore, it visualizes the key signaling pathways associated with D2 receptor activation, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Quantitative Data Presentation

The binding affinity of this compound and its parent compound's fluorescent derivatives for the dopamine D2 receptor is summarized below. This data highlights the potential of PPHT-based scaffolds for the development of high-affinity fluorescent probes.

| Compound | Ki (nM) for Dopamine D2 Receptor | Reference |

| This compound (Compound 9a) | 6.8 | [1] |

| (S)-PPHT (unlabeled) | 2.1 | [2] |

| Fluorescein-coupled (S)-PPHT | 4.8 | [2] |

| NBD-coupled (S)-PPHT | 0.30 | [2] |

Core Properties and Characteristics

This compound is a derivative of (S)-2-(N-phenylethyl-N-propyl)-amino-5-hydroxytetralin (PPHT), a known selective D2 dopamine receptor agonist. The addition of an amino group to the phenethyl moiety provides a functional handle for potential conjugation or modulation of its properties while retaining significant affinity for the D2 receptor.

Binding Affinity and Selectivity

As indicated in the table above, this compound exhibits a high affinity for the dopamine D2 receptor with a reported Ki value of 6.8 nM.[1] This makes it a valuable tool for selectively labeling and studying D2 receptors. The parent compound, (S)-PPHT, and its fluorescent conjugates also demonstrate nanomolar affinity, underscoring the suitability of the PPHT pharmacophore for D2 receptor targeting.

Photophysical Properties (Inferred)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its use in dopamine D2 receptor binding assays, and its application in fluorescence microscopy.

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not explicitly published. However, based on the known synthesis of PPHT and related aminotetralin derivatives, a plausible synthetic route is proposed below. This protocol should be considered a general guideline and may require optimization.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reductive Amination: 5-Methoxy-2-tetralone is reacted with 4-nitrophenethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine.

-

N-propylation: The resulting secondary amine is then subjected to another reductive amination with propionaldehyde and a reducing agent to introduce the propyl group, yielding the tertiary amine.

-

Demethylation: The methoxy group is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr3).

-

Nitro Group Reduction: The nitro group on the phenethyl moiety is reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H2 over Palladium on carbon) or reduction with tin(II) chloride (SnCl2), to yield the final product, this compound.

Purification at each step would be necessary, likely involving column chromatography.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 receptor using this compound as the fluorescent probe.

Workflow for Dopamine D2 Receptor Binding Assay

Caption: Workflow for a competitive dopamine D2 receptor binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A fixed concentration of this compound (typically at or below its Kd).

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol or spiperone).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound fluorescent ligand from the free ligand. Wash the filters with ice-cold assay buffer.

-

Detection: Measure the fluorescence intensity of the filters using a plate reader with appropriate excitation and emission wavelengths for this compound.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the D2 receptor.

-

Fluorescence Microscopy of Dopamine D2 Receptors

This protocol provides a general framework for visualizing dopamine D2 receptors in live cells using this compound.

Workflow for Fluorescence Microscopy

Caption: General workflow for live-cell fluorescence microscopy.

Methodology:

-

Cell Culture: Plate cells expressing dopamine D2 receptors (e.g., HEK293 or CHO cells) onto glass-bottom dishes or coverslips suitable for microscopy. Allow the cells to adhere and grow to an appropriate confluency.

-

Labeling:

-

Prepare a solution of this compound in a suitable imaging buffer (e.g., HBSS or phenol red-free medium). The optimal concentration should be determined empirically but will likely be in the nanomolar range.

-

Remove the culture medium from the cells and wash gently with the imaging buffer.

-

Incubate the cells with the this compound solution for a sufficient time to allow binding (e.g., 15-30 minutes) at 37°C.

-

-

Washing: Gently wash the cells two to three times with fresh imaging buffer to remove unbound fluorescent probe and reduce background fluorescence.

-

Imaging:

-

Mount the coverslip or dish onto the stage of a fluorescence microscope (e.g., a confocal or epifluorescence microscope).

-

Use an appropriate objective lens for cellular imaging (e.g., 40x or 63x oil immersion).

-

Excite the sample with a light source corresponding to the excitation maximum of this compound and collect the emitted fluorescence through a filter set appropriate for its emission spectrum.

-

Acquire images, adjusting the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the D2 receptors. Time-lapse imaging can be performed to study receptor dynamics, such as internalization upon agonist stimulation.

Dopamine D2 Receptor Signaling Pathways

Activation of the dopamine D2 receptor by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin mediated pathway.

G-protein Dependent Signaling

The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding leads to the dissociation of the G-protein subunits, which in turn modulates the activity of downstream effectors.

Dopamine D2 Receptor G-protein Signaling Pathway

Caption: Canonical G-protein signaling cascade of the D2 receptor.

β-Arrestin Mediated Signaling

Upon prolonged agonist stimulation, the D2 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which not only desensitizes G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other signaling proteins.

Dopamine D2 Receptor β-Arrestin Signaling Pathway

Caption: β-Arrestin mediated signaling and receptor internalization.

Conclusion

This compound represents a promising fluorescent probe for the study of dopamine D2 receptors. Its high affinity and the potential for environmentally sensitive fluorescence make it a versatile tool for both quantitative binding assays and cellular imaging. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies of dopaminergic systems and to further explore its potential in drug discovery and neuropharmacology. Further characterization of its specific photophysical properties will undoubtedly enhance its utility as a fluorescent probe.

References

The Structural Ballet of a Dopamine D2 Receptor Ligand: An In-depth Technical Guide to the Structure-Activity Relationship of 4-Amino-PPHT

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the interaction of 4-Amino-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) and its analogs with the dopamine D2 receptor (D2R). Understanding the structure-activity relationship (SAR) of this potent D2R agonist is paramount for the rational design of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders. This document provides a comprehensive overview of the key structural motifs influencing binding affinity and functional activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of this compound and its Analogs at the Dopamine D2 Receptor

The affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its derivatives, binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the available quantitative data for (S)-PPHT and its fluorescently-labeled analogs, providing a glimpse into the initial SAR of this compound class.

| Compound | Modification | Dopamine D2 Receptor Kᵢ (nM) | Reference |

| (S)-PPHT | Parent Compound | 2.1 | [1] |

| NBD-(S)-PPHT | Coupled to 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | 0.30 | [1] |

| Fluorescein-(S)-PPHT | Coupled to Fluorescein | 4.8 | [1] |

Analysis of the Data:

-

The parent compound, (S)-PPHT, exhibits a high affinity for the D2 receptor with a Kᵢ value in the low nanomolar range.[1]

-

Interestingly, the attachment of the NBD fluorophore to (S)-PPHT results in a significant increase in binding affinity, as evidenced by a lower Kᵢ value.[1] This suggests that the NBD moiety may be interacting with a favorable binding pocket on the receptor or inducing a more favorable conformation of the ligand.

-